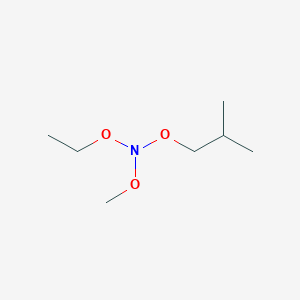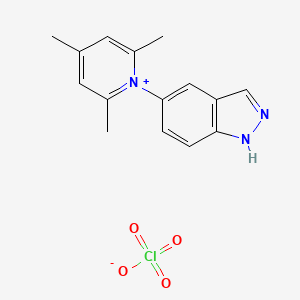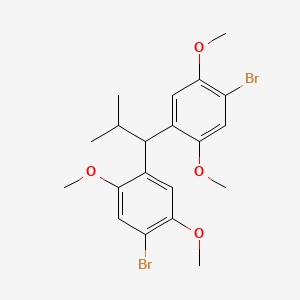![molecular formula C10H12N2O2 B14376760 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 88549-98-8](/img/structure/B14376760.png)
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrano-pyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The unique structure of this compound, which includes a pyrano ring fused to a pyrazole ring, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or acetylenic acid esters. The reaction is carried out under reflux in ethanol, leading to the formation of the desired pyrano-pyrazole compound along with the expulsion of ethyl 2-piperidylacetate . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can be compared with other similar compounds, such as:
3,4-Dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the ethyl group, leading to different chemical properties and reactivity.
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-5-yl acetate:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
88549-98-8 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C10H12N2O2/c1-4-12-10-9(7(3)11-12)6(2)5-8(13)14-10/h5H,4H2,1-3H3 |
InChI-Schlüssel |
YSNFIWKRZYLBKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=CC(=O)O2)C)C(=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)

![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)


![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)





![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

